N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide, commonly known as F-18 FP-CIT or DaTSCAN, is a radiopharmaceutical used in the diagnosis of Parkinson's disease and related disorders. This compound is a selective dopamine transporter (DAT) imaging agent and is used in single-photon emission computed tomography (SPECT) imaging.
Wirkmechanismus
F-18 FP-CIT binds selectively to N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide, a protein responsible for reuptake of dopamine from the synaptic cleft. By binding to this compound, F-18 FP-CIT allows for the visualization of dopaminergic neurons in the striatum, a region of the brain affected in Parkinson's disease.
Biochemical and Physiological Effects:
F-18 FP-CIT has no known biochemical or physiological effects on the body. It is rapidly cleared from the body and has a short half-life of approximately 2 hours.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of F-18 FP-CIT is its high selectivity for N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide, allowing for accurate imaging of dopaminergic neurons. Additionally, its short half-life reduces the risk of radiation exposure to patients. However, F-18 FP-CIT is expensive and requires specialized equipment for imaging. It is also not useful in the diagnosis of non-dopaminergic movement disorders.
Zukünftige Richtungen
Future research on F-18 FP-CIT could include the development of new imaging agents with increased selectivity for N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide or other proteins involved in Parkinson's disease. Additionally, research could focus on the use of F-18 FP-CIT in the early diagnosis and treatment of Parkinson's disease, as well as the development of new therapies targeting the dopaminergic system.
Synthesemethoden
The synthesis of F-18 FP-CIT involves the reaction of N-propionyl-2-(4-fluorophenyl)-N-methylglycinamide with benzenesulfonyl chloride in the presence of triethylamine. The resulting product is then radiolabeled with F-18 fluoride ion using a nucleophilic substitution reaction.
Wissenschaftliche Forschungsanwendungen
F-18 FP-CIT is used in clinical research to assess the integrity of the dopaminergic system in the brain. It is used to differentiate between Parkinson's disease and other movement disorders, such as essential tremor and dystonia. It is also used to monitor disease progression and response to treatment.
Eigenschaften
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-16-6-8-17(9-7-16)22-12-14-23(15-13-22)19(24)10-11-21-27(25,26)18-4-2-1-3-5-18/h1-9,21H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUHVDVARMKXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.